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molecular formula C16H21NO4 B8663219 n-[4-(2-Cyclopentylethoxy)benzoyl]glycine CAS No. 921623-00-9

n-[4-(2-Cyclopentylethoxy)benzoyl]glycine

Cat. No. B8663219
M. Wt: 291.34 g/mol
InChI Key: NLTZLTZNGXMEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344029B2

Procedure details

Reactions similar to those described in Example 1 (1a) and (1b) were conducted using methyl 4-hydroxybenzoate (6.09 g, 40.0 mmol) and 2-cyclopentylethanol (4.57 g, 40.0 mmol) to give 9.20 g of the title compound (white solid, yield: 79%).
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.09 g
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.O[C:21]1C=CC(C(OC)=O)=C[CH:22]=1.C1(CCO)CCCC1>>[CH:1]1([CH2:4][CH2:5][O:6][C:7]2[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:18][CH:19]=2)[CH2:3][CH2:2][CH2:22][CH2:21]1

Inputs

Step One
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Step Three
Name
Quantity
6.09 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
4.57 g
Type
reactant
Smiles
C1(CCCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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